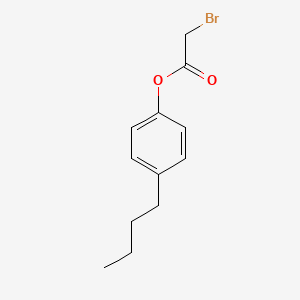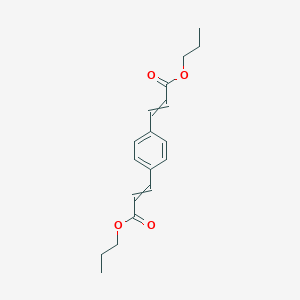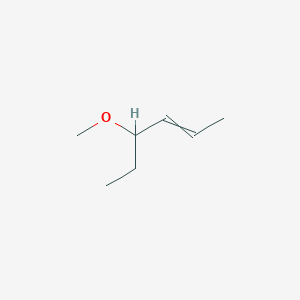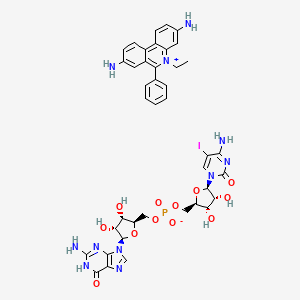
2,3-Dibromopropyl (1,2-dibromoethyl)methylphosphinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dibromopropyl (1,2-dibromoethyl)methylphosphinate is a chemical compound known for its applications in various fields, including chemistry, biology, and industry. This compound is part of the organophosphorus family and contains bromine atoms, which contribute to its unique properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromopropyl (1,2-dibromoethyl)methylphosphinate typically involves the reaction of phosphinic acid derivatives with brominated organic compounds. One common method includes the reaction of (1,2-dibromoethyl)methylphosphinic acid with 2,3-dibromopropanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dibromopropyl (1,2-dibromoethyl)methylphosphinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphine derivatives, and various substituted phosphinates, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2,3-Dibromopropyl (1,2-dibromoethyl)methylphosphinate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of flame retardants and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,3-Dibromopropyl (1,2-dibromoethyl)methylphosphinate involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tris(2,3-dibromopropyl) phosphate
- Bis(2,3-dibromopropyl) phosphate
- Tris(2,3-dibromopropyl) isocyanurate
Uniqueness
2,3-Dibromopropyl (1,2-dibromoethyl)methylphosphinate is unique due to its specific combination of bromine atoms and phosphinate group, which imparts distinct reactivity and properties compared to other similar compounds.
Propriétés
Numéro CAS |
63397-79-5 |
|---|---|
Formule moléculaire |
C6H11Br4O2P |
Poids moléculaire |
465.74 g/mol |
Nom IUPAC |
1,2-dibromo-3-[1,2-dibromoethyl(methyl)phosphoryl]oxypropane |
InChI |
InChI=1S/C6H11Br4O2P/c1-13(11,6(10)3-8)12-4-5(9)2-7/h5-6H,2-4H2,1H3 |
Clé InChI |
CBCYRDXHGBUBBZ-UHFFFAOYSA-N |
SMILES canonique |
CP(=O)(C(CBr)Br)OCC(CBr)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bis(2-{2-[(oxiran-2-yl)methoxy]ethoxy}ethyl) hexanedioate](/img/structure/B14496347.png)
![4-{[(Oxan-2-yl)oxy]methyl}pyrrolidin-2-one](/img/structure/B14496348.png)



![Methyl {[(benzyloxy)carbonyl]amino}(chloro)acetate](/img/structure/B14496385.png)

![(Naphthalen-1-yl)bis[(propan-2-yl)oxy]silyl](/img/structure/B14496388.png)
![3-Methylpyrido[2,3-b]pyrazine 1,4-dioxide](/img/structure/B14496389.png)
![3-Penten-2-one, 4-[(2,3,6-trimethyl-1H-indol-5-yl)amino]-](/img/structure/B14496395.png)



